2-(4-Isopropylbenzoyl)oxazole
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Overview
Description
2-(4-Isopropylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It is a type of oxazole, a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylbenzoyl)oxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom . The average mass of the molecule is 215.248 Da, and the monoisotopic mass is 215.094635 Da .Chemical Reactions Analysis
Oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, are known to undergo a variety of chemical reactions . For instance, they can be synthesized from β-hydroxy amides using Deoxo-Fluor® .Scientific Research Applications
Oxazole Compounds in Medicinal Chemistry : Oxazole compounds, including 2-(4-Isopropylbenzoyl)oxazole, have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in biological systems. They have been used in treatments for diseases such as bacterial, fungal, viral infections, tuberculosis, cancer, inflammatory conditions, diabetes, parasitic infections, obesity, neuropathic conditions, and as antioxidants (Zhang, Zhao, & Zhou, 2018).
Antiprotozoal Activity : Some derivatives of oxazole, including those similar to 2-(4-Isopropylbenzoyl)oxazole, have been shown to have significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).
Potential in Anticancer Research : Oxazole-based compounds are being investigated for their potential use in anticancer research. Their structural and chemical diversity make them a significant target in this area (Chiacchio et al., 2020).
Synthesis and Application in Antimicrobial Research : The synthesis of oxazole derivatives and their application in antimicrobial and antifungal research is an active area of study. These compounds have shown significant biological activity, which is valuable in the field of agrochemicals (Indorkar, Chourasia, & Limaye, 2012).
Antitubercular and Antileishmaniasis Applications : Oxazole derivatives have been studied for their potential use as antitubercular agents and in the treatment of neglected tropical diseases like visceral leishmaniasis (Thompson et al., 2016).
Role in Antimitotic and Vascular-Disrupting Agents : Aryloxazole derivatives have been synthesized and evaluated for their antimitotic and vascular-disrupting activities in cancer therapy (Choi et al., 2013).
Safety And Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Isopropylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIZXCMULJTIBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642088 |
Source
|
Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)oxazole | |
CAS RN |
898759-99-4 |
Source
|
Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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